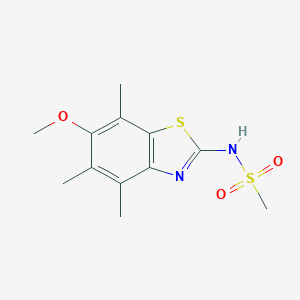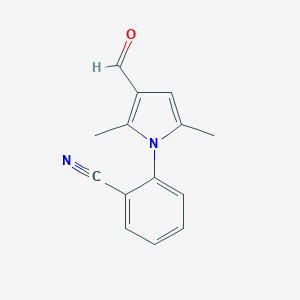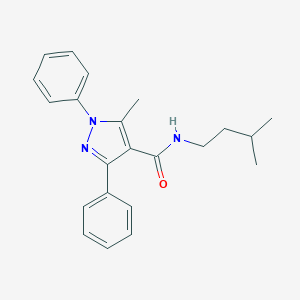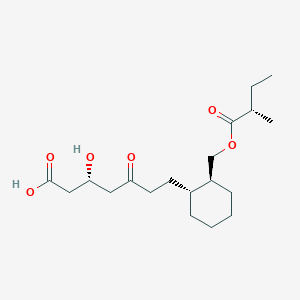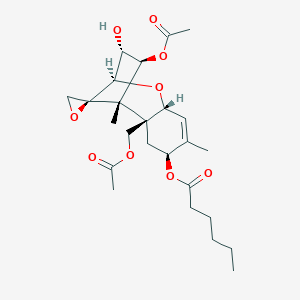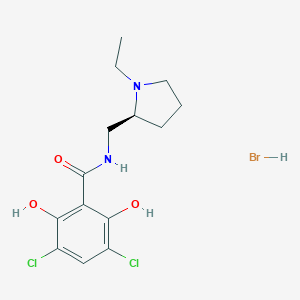
S-(+)-O-Desmethylraclopride hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(+)-O-Desmethylraclopride hydrobromide: is a chemical compound with the molecular formula C14H18Cl2N2O3·HBr. It is a derivative of raclopride, a well-known dopamine D2 receptor antagonist. This compound is often used in scientific research, particularly in the field of neuropharmacology, due to its ability to bind to dopamine receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-O-Desmethylraclopride hydrobromide involves several steps, starting from the precursor raclopride. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the raclopride molecule.
Methylation: Conversion of hydroxyl groups to methoxy groups.
Demethylation: Removal of the methoxy groups to form the desmethyl derivative.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the desmethyl derivative with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and acetonitrile, and the reactions are often carried out under controlled temperatures and pressures to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(+)-O-Desmethylraclopride hydrobromide can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: Halogenation and other substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
S-(+)-O-Desmethylraclopride hydrobromide is widely used in scientific research due to its ability to bind to dopamine receptors. Some of its key applications include:
Neuropharmacology: Used to study the dopamine system in the brain, particularly in relation to diseases like Parkinson’s and schizophrenia.
Radiolabeling: Precursor to radiolabeled S-(+)-raclopride, which is used in positron emission tomography (PET) imaging to study dopamine receptor distribution and density.
Drug Development: Serves as a reference compound in the development of new dopamine receptor antagonists.
Biological Studies: Used in various in vitro and in vivo studies to understand the role of dopamine receptors in different biological processes.
Wirkmechanismus
S-(+)-O-Desmethylraclopride hydrobromide exerts its effects by binding to dopamine D2 receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in regulating mood, behavior, and motor function. The compound’s ability to block dopamine receptors makes it useful in studying conditions characterized by dopamine dysregulation, such as schizophrenia and Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
Raclopride: The parent compound, also a dopamine D2 receptor antagonist.
Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia.
Clozapine: An atypical antipsychotic that also targets dopamine receptors but with a different binding profile.
Uniqueness: S-(+)-O-Desmethylraclopride hydrobromide is unique due to its specific binding affinity for dopamine D2 receptors and its use as a precursor for radiolabeled compounds in imaging studies. Its structural modifications compared to raclopride enhance its utility in various research applications.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWAHQQBHAKCTN-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585125 |
Source


|
| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113310-88-6 |
Source


|
| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
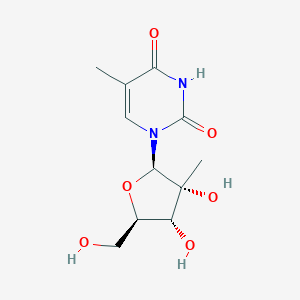
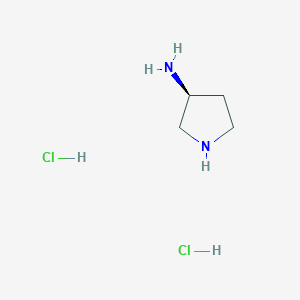
![ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]-](/img/structure/B40671.png)

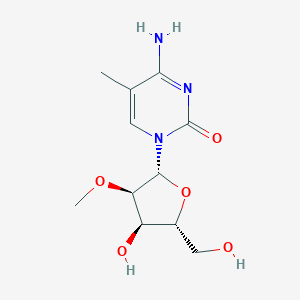
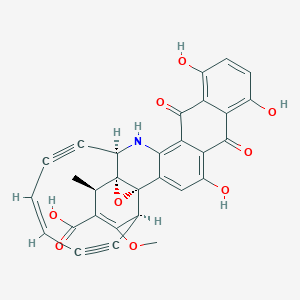
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
